molecular formula C20H23NO2 B4076446 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

Cat. No. B4076446
M. Wt: 309.4 g/mol
InChI Key: FHHNRRXRKJQJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as JNJ-54861911 and is known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of beta-amyloid. This results in a decrease in the amount of beta-amyloid that is produced, which may help to slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its potential use in the treatment of Alzheimer's disease, it has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potential use in the treatment of Alzheimer's disease. It has been shown to be effective in animal models of the disease, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animals or to study its effects in vitro.

Future Directions

There are several future directions for research on 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide. One area of research is to further investigate its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of this compound. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to administer in lab experiments.

Scientific Research Applications

2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been extensively studied for its potential use in various fields of research. One of the most promising areas of research for this compound is in the treatment of Alzheimer's disease. It has been shown to inhibit the production of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. Additionally, it has been shown to improve cognitive function in animal models of the disease.

properties

IUPAC Name

2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-19(23-16-11-4-3-5-12-16)20(22)21-18-14-8-10-15-9-6-7-13-17(15)18/h3-5,8,10-12,14,19H,2,6-7,9,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHNRRXRKJQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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